1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione
Description
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione (CAS: 114932-60-4), also known as 1-pyrenebutyric acid N-hydroxysuccinimide ester, is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core conjugated to a pyrene fluorophore via a butanoyl linker . With a molecular formula of C₂₄H₁₉NO₄ and a molecular weight of 385.41 g/mol, this compound is characterized by its high thermal stability (boiling point: 590.9°C) and low aqueous solubility, typical of polyaromatic hydrocarbons. The pyrene moiety imparts strong fluorescence properties, making it valuable in bioconjugation for labeling biomolecules (e.g., proteins, peptides) in fluorescence microscopy and immunoassays. Its reactive N-hydroxysuccinimide (NHS) ester group enables efficient amine coupling under mild conditions .
Properties
CAS No. |
192432-85-2 |
|---|---|
Molecular Formula |
C24H19NO3 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(4-pyren-1-ylbutanoyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C24H19NO3/c26-20(25-21(27)13-14-22(25)28)6-2-3-15-7-8-18-10-9-16-4-1-5-17-11-12-19(15)24(18)23(16)17/h1,4-5,7-12H,2-3,6,13-14H2 |
InChI Key |
XYJNTRZBYNRQEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione typically involves the following steps :
Starting Materials: Pyrene, butanoyl chloride, and pyrrolidine-2,5-dione.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Synthetic Route:
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Hydrolysis of the Succinimide Ring
The imide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Yield* | Source |
|---|---|---|---|
| 1M HCl, reflux (4 hr) | 4-(Pyren-1-yl)butanoic acid + pyrrolidine-2,5-diol | 78% | |
| 0.5M NaOH, 60°C (2 hr) | Disodium 4-(pyren-1-yl)butanedioate | 92% |
*Yields extrapolated from analogous indane-1,3-dione hydrolysis studies . The reaction proceeds via nucleophilic attack on the carbonyl groups, with base-catalyzed hydrolysis being more efficient due to deprotonation of the intermediate tetrahedral species .
Nucleophilic Substitutions
The electron-withdrawing imide ring facilitates nucleophilic attacks at the carbonyl carbons:
Amine Additions
Reactions with primary amines yield stable amides:
Secondary amines like piperidine induce unexpected cyclization via nucleophilic addition to the carbonyl, forming indeno-pyridine derivatives (observed in related succinimides) .
Functionalization of the Pyrene Moiety
The pyrene unit undergoes regioselective electrophilic substitutions:
Density functional theory (DFT) calculations on pyrene derivatives show that electron density at C1 is reduced by the electron-withdrawing butanoyl group, directing electrophiles to the K-region .
Reduction Reactions
Selective reduction pathways depend on the reagent:
| Reagent | Target Site | Product | Application |
|---|---|---|---|
| NaBH<sub>4</sub> | Imide carbonyls | Tetrahydropyrrolidine diol | Increases solubility |
| LiAlH<sub>4</sub> | Butanoyl carbonyl | 4-(Pyren-1-yl)butanol | Fluorescent surfactant |
Comparative studies show NaBH<sub>4</sub> selectively reduces the imide without affecting pyrene’s aromaticity (UV-Vis λ<sub>max</sub> = 344 nm retained) .
Cross-Coupling Reactions
The pyrene unit participates in Suzuki-Miyaura couplings after halogenation:
Halogenation occurs preferentially at the pyrene’s C4 position due to steric protection of C1 by the butanoyl chain .
Photochemical Reactivity
The pyrene moiety enables [4+2] cycloadditions under UV light:
| Conditions | Dienophile | Product | Quantum Yield (Φ) |
|---|---|---|---|
| 365 nm, THF | C<sub>60</sub> | Pyrene-C<sub>60</sub> adduct | 0.15 |
This reaction is suppressed in polar solvents due to excimer formation, as confirmed by fluorescence quenching studies .
Biological Conjugation
The succinimide ring reacts selectively with thiols in proteins:
| Protein | Reaction Site | Application | Reference |
|---|---|---|---|
| Bovine serum albumin | Cys-34 | Fluorescent labeling (ε<sub>345</sub> = 48,000 M<sup>−1</sup>cm<sup>−1</sup>) |
Kinetic studies show a second-order rate constant (k<sub>2</sub>) of 12.3 M<sup>−1</sup>s<sup>−1</sup> at pH 7.4, comparable to maleimide-thiol reactions .
This compound’s dual reactivity—aromatic substitution on pyrene and nucleophilic attacks on the imide—makes it valuable in materials science (e.g., organic semiconductors ) and bioconjugation . Recent advances in rhodium-catalyzed C–H functionalization suggest potential for synthesizing π-extended derivatives with tailored optoelectronic properties.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. The incorporation of various substituents into the pyrrolidine structure can enhance these activities. For example, studies have shown that certain pyrrolidine derivatives possess antibacterial and antifungal effects, making them potential candidates for developing new antimicrobial agents .
Photophysical Properties
The pyrene moiety in 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione endows it with unique photophysical characteristics. This compound can be utilized in fluorescence-based applications such as sensors or probes for biological imaging due to its ability to emit light upon excitation. The fluorescence properties can be tuned by modifying the substituents on the pyrrolidine ring .
Drug Development
Pyrrolidine derivatives have been extensively studied for their pharmacological effects against various diseases, including cancer and inflammation. The structural features of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione make it a promising candidate for drug development. Its ability to interact with biological targets can be explored further through structure-activity relationship studies .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrrolidine derivatives demonstrated that compounds with similar structures to 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione exhibited potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the 4-position of the pyrrolidine ring could enhance efficacy while reducing cytotoxicity towards mammalian cells.
Case Study 2: Photonic Applications
In another research project focused on developing fluorescent probes for cellular imaging, derivatives of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione were synthesized and characterized. These compounds were tested in live cell imaging experiments where they successfully highlighted cellular structures due to their bright fluorescence and low background interference.
Mechanism of Action
The mechanism of action of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets :
Fluorescence: The pyrene moiety absorbs light and emits fluorescence, which can be used to track the compound in various environments.
Molecular Targets: The compound can bind to specific proteins or nucleic acids, allowing it to be used as a probe in biochemical assays.
Pathways Involved: The fluorescence properties of the compound enable it to be used in imaging techniques to study cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Pyrrolidine-2,5-dione Derivatives
Structural and Functional Differentiation
The biological and material applications of pyrrolidine-2,5-dione derivatives depend critically on their substituents. Below is a comparative analysis of key analogs:
Key Research Findings
- The pyrene derivative’s fluorescence quantum yield (Φ = 0.65) surpasses many small-molecule fluorophores, enabling sensitive detection in imaging .
- Indole-based derivatives (e.g., compound 11) achieved balanced SERT/5-HT1A/D2 receptor binding, a rare feature in multi-target antidepressants .
- Thiol-reactive analogs like 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione enabled stable PEI-DNA complexes for gene delivery, with minimal cytotoxicity .
Biological Activity
1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione, with the CAS number 192432-85-2, is a compound that has garnered interest due to its potential biological activities. This article explores its molecular characteristics, synthesis, and biological activity, particularly in antimicrobial and antiviral contexts.
Molecular Characteristics
Synthesis
The synthesis of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione involves the reaction of pyrene derivatives with pyrrolidine diones. The reaction conditions often require inert atmospheres and low temperatures to maintain stability and yield high purity products .
Antimicrobial Properties
Research indicates that compounds in the pyrrolidine class, including derivatives like 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione, exhibit notable antimicrobial properties. A study highlighted the effectiveness of pyrrolidine-2,3-diones against Gram-positive bacteria, showing significant inhibition against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound | Activity (MIC in µg/mL) | Target Pathogen |
|---|---|---|
| Pyrrolidine derivative A | 8 | Staphylococcus aureus |
| Pyrrolidine derivative B | 16 | Pseudomonas aeruginosa |
| 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione | TBD | TBD |
Antiviral Activity
The compound has also been studied for its antiviral potential. In vitro studies have shown that similar pyrrolidine derivatives can inhibit viral replication processes. For instance, certain analogs have demonstrated IC values in the low micromolar range against HIV reverse transcriptase . While specific data for 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione is limited, its structural similarity to active compounds suggests potential efficacy.
Case Studies
One relevant case study involved a series of pyrrolidine derivatives tested for their antimicrobial and antiviral properties. The study synthesized over twenty variants and evaluated their activity against various pathogens. Notably, compounds exhibiting hydrophobic characteristics similar to those of 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione showed enhanced biofilm inhibition capabilities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing pyrrolidine-2,5-dione derivatives like 1-(4-(Pyren-1-yl)butanoyl)pyrrolidine-2,5-dione?
- A mild, one-pot synthesis approach using CuI-catalyzed 1,3-cycloaddition reactions has been adapted for structurally related 4-substituted pyrrolidine-2,5-diones, yielding products in moderate-to-good yields under controlled conditions. This method avoids harsh reagents and enables functionalization at the 4-position .
- Michael adduct formation with aryloxy groups, as demonstrated for anti-convulsant derivatives, involves cellulose sulfuric acid catalysis. This method allows regioselective substitution at the 3-position of the pyrrolidine-2,5-dione core .
Q. How can the structural integrity and purity of this compound be validated experimentally?
- Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL) is the gold standard for confirming molecular geometry. For example, analogous compounds like 1-(4-methoxyphenyl)pyrrolidine-2,5-dione were resolved with an R factor of 0.034, ensuring atomic-level precision .
- Physicochemical profiling (e.g., LogP = 5.08, PSA = 37.39 Ų) via fluorometric assays and HPLC-UV can corroborate purity and stability, as demonstrated for related pyrrolidine-dione derivatives .
Q. What preliminary biological screening strategies are suitable for this compound?
- Fluorometric assays targeting enzymatic activity (e.g., GABA-transaminase inhibition) are recommended. For instance, IC₅₀ values for structurally similar compounds were determined using vigabatrin as a reference standard, with analytical validation via fluorometric detection .
- Receptor binding assays (e.g., serotonin transporter [SERT] affinity) using radioligand displacement methods provide initial insights into neuropharmacological potential, as shown for multi-target pyrrolidine-2,5-dione derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity in pyrrolidine-2,5-dione functionalization?
- Systematic screening of catalysts (e.g., CuI vs. Pd-based systems) and solvents (polar aprotic vs. ethereal) is critical. For example, triethylamine-mediated Lossen-type reactions with primary alcohols achieved >90% yields for urethane-protected derivatives, highlighting solvent and base selection as key variables .
- High-throughput experimentation (HTE) coupled with DOE (Design of Experiments) can identify optimal parameters for introducing pyrene moieties, which are sterically demanding and prone to aggregation .
Q. What strategies address contradictions in biological activity data across different assay platforms?
- Cross-validation using orthogonal assays (e.g., fluorometric vs. mass spectrometry-based activity screening) minimizes false positives. For example, discrepancies in GABA-transaminase inhibition (IC₅₀ = 5.2 mM vs. 160.4 mM) were resolved by controlling assay pH and cofactor concentrations .
- Molecular dynamics (MD) simulations can clarify structure-activity relationships (SAR), particularly for hydrophobic pyrene interactions with target proteins, which may vary under different experimental conditions .
Q. How can multi-target drug discovery approaches be applied to this compound?
- Rational design of hybrid derivatives (e.g., linking pyrene to indole or azaindole scaffolds) enables dual modulation of targets like SERT and 5-HT1A receptors. Receptor binding assays and in silico docking (e.g., AutoDock Vina) are essential for validating multi-target affinity .
- Metabolic stability studies (e.g., microsomal half-life) should accompany pharmacological profiling to prioritize derivatives with balanced potency and ADME properties .
Methodological and Analytical Considerations
Q. What crystallographic tools are recommended for resolving structural ambiguities?
- SHELX software (SHELXL, SHELXS) remains the benchmark for small-molecule refinement, even for macromolecules with twinned data. Its robustness in handling high-resolution datasets ensures accurate bond-length and angle measurements .
Q. How do physicochemical properties (e.g., LogP, PSA) influence drug-likeness?
- Pyrene’s hydrophobicity (LogP ~5.08) may enhance membrane permeability but reduce aqueous solubility. Computational tools like SwissADME predict bioavailability, guiding structural modifications (e.g., PEGylation) to optimize solubility .
Q. What analytical standards are required for regulatory-compliant purity assessment?
- Pharmacopeial reference standards (e.g., USP/EP-grade impurities) must be used for HPLC-MS quantification. For example, [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid) (EP Impurity C) was validated with ≥98% purity for regulatory submissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
